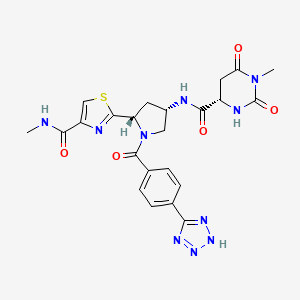
alpha-Terpinenol-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Terpinenol-D6 is a deuterated form of alpha-terpineol, a naturally occurring monoterpenoid alcohol. Alpha-terpineol is known for its pleasant lilac-like odor and is commonly used in the fragrance and flavor industries. The deuterated version, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of alpha-terpineol due to the presence of deuterium atoms, which can be traced more easily in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Terpinenol-D6 can be synthesized through the hydration of alpha-pinene-D6, a deuterated form of alpha-pinene. The reaction typically involves the use of acidic conditions to facilitate the hydration process. One common method involves the use of chloroacetic acid in a continuous flow system at a temperature of 80°C with a residence time of 15 minutes, achieving good conversion and selectivity . Another method involves a two-step cascade reaction starting with limonene-D6, where the first step is a chemo-specific double bond addition using trifluoroacetic acid, followed by basic hydrolysis with sodium hydroxide in methanol .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of deuterated monoterpenes such as limonene-D6 or alpha-pinene-D6 using microbial processes. These biotechnological methods can achieve high yields and are considered more environmentally friendly compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
Alpha-Terpinenol-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-terpineol oxide-D6.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include alpha-terpineol oxide-D6, reduced alcohol derivatives, and various substituted terpineol derivatives.
科学的研究の応用
Alpha-Terpinenol-D6 is widely used in scientific research due to its deuterated nature, which allows for easier tracing and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic pathway studies to understand the biotransformation of monoterpenoids in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of alpha-terpineol in the body.
Industry: Applied in the development of new fragrances and flavors, as well as in the study of the stability and degradation of alpha-terpineol in various products
作用機序
The mechanism of action of alpha-Terpinenol-D6 involves its interaction with various molecular targets and pathways. As an alcoholic monoterpene, it can enhance the permeation of hydrophilic drugs by increasing the fluidity of cell membranes. This property makes it a valuable compound in the formulation of transdermal drug delivery systems . Additionally, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its interaction with cellular signaling pathways and enzymes .
類似化合物との比較
Alpha-Terpinenol-D6 can be compared with other similar monoterpenoid alcohols, such as:
Beta-Terpineol: Less common in nature and has different olfactory properties.
Gamma-Terpineol: Also less common and exhibits different biological activities.
Delta-Terpineol: Rarely found in nature and has unique chemical properties.
Terpinen-4-ol: Another common isomer with distinct biological activities and industrial applications.
This compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing and analytical studies.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
160.29 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexadeuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3,3D3 |
InChIキー |
WUOACPNHFRMFPN-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1CCC(=CC1)C)(C([2H])([2H])[2H])O |
正規SMILES |
CC1=CCC(CC1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
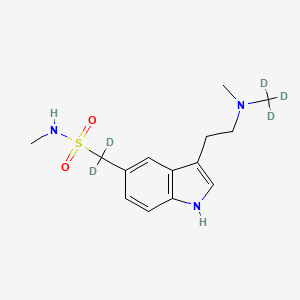
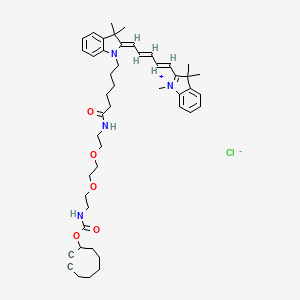
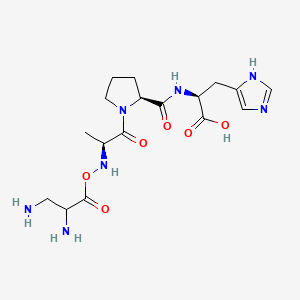
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)

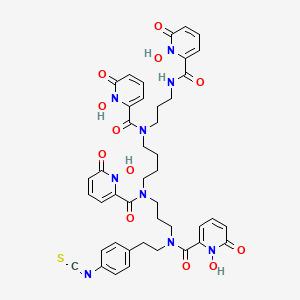
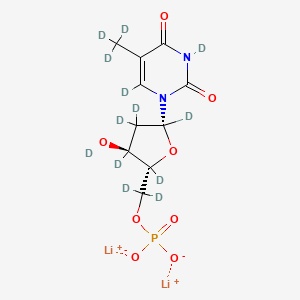
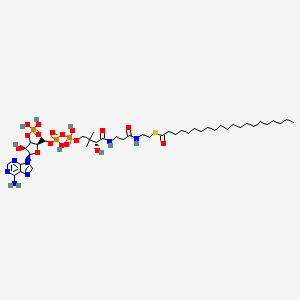
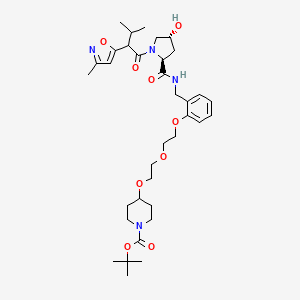
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
